molecular formula C11H12N2 B084082 1-Benzyl-2-methylimidazole CAS No. 13750-62-4

1-Benzyl-2-methylimidazole

Cat. No.: B084082
CAS No.: 13750-62-4
M. Wt: 172.23 g/mol
InChI Key: FBHPRUXJQNWTEW-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylimidazole (CAS 13750-62-4) is a nitrogen-containing heterocyclic compound with a benzyl group at the 1-position and a methyl group at the 2-position of the imidazole ring. It is widely utilized in organic synthesis, particularly as a precursor for ionic liquids (ILs) and as a catalyst in epoxy resin curing reactions . Its synthesis typically involves alkylation of 2-methylimidazole with benzyl chloride under optimized conditions . The compound exhibits moderate acute oral toxicity (LD₅₀: 1 g/kg in rats) and requires careful handling due to skin/eye irritation risks .

Preparation Methods

Direct Alkylation of 2-Methylimidazole

The most widely reported method involves the alkylation of 2-methylimidazole with benzyl chloride under basic conditions. This single-step procedure is favored for its simplicity and scalability in laboratory settings .

Reaction Mechanism and Conditions

In a nitrogen atmosphere, 2-methylimidazole reacts with sodium hydride in dimethylformamide (DMF) to form a deprotonated intermediate. Subsequent addition of benzyl chloride facilitates nucleophilic substitution at the imidazole nitrogen, yielding 1-benzyl-2-methylimidazole . Critical parameters include:

  • Temperature : Exothermic reactions require careful control, with optimal heating at 70–95°C.

  • Stoichiometry : Equimolar ratios of 2-methylimidazole and benzyl chloride minimize side products.

  • Workup : Ethyl acetate extraction and acid-base purification ensure high purity .

Table 1: Alkylation Method Optimization

ParameterValue/DetailSource
Starting material2-methylimidazole (0.1 mol)
BaseSodium hydride (0.1 mol)
SolventDMF (50 mL)
Reaction temperature70–95°C
Yield60.5%

This method’s efficiency is offset by challenges in handling sodium hydride, a moisture-sensitive reagent, and the need for rigorous temperature control to prevent decomposition .

Multi-Step Synthesis from Halogenated Precursors

A patent-pending industrial route (CN116751167A) employs 2-bromopropionaldehyde and acetamidine hydrochloride to construct the imidazole core, followed by benzylation . This method avoids hazardous gases and enhances intermediate stability, making it suitable for large-scale production.

Formation of 2-Methylimidazole-4-carbaldehyde

2-Bromopropionaldehyde reacts with acetamidine hydrochloride in dichloromethane under strongly basic conditions (sodium tert-butoxide) at –25°C. Post-treatment with glacial acetic acid yields 2-methylimidazole-4-carbaldehyde (81.5% yield) .

Benzylation with Bromobenzyl

The aldehyde intermediate undergoes benzylation in tetrahydrofuran (THF) using sodium tert-butoxide and bromobenzyl at 10°C. This step achieves an 88% yield of this compound-4-carbaldehyde .

Table 2: Multi-Step Synthesis Parameters

StepReagents/ConditionsYieldSource
Imidazole formation2-Bromopropionaldehyde, acetamidine HCl, NaOtBu81.5%
BenzylationBromobenzyl, NaOtBu, THF88%
Overall yieldCalculated from 2-bromopropionaldehyde53%

Advantages Over Alkylation

  • Safety : Eliminates hydrogen gas evolution during deprotonation .

  • Intermediate stability : Carbaldehyde derivatives resist degradation during storage.

  • Scalability : THF and ethanol solvents simplify industrial purification .

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionAlkylation MethodMulti-Step Synthesis
Yield60.5%53% (overall)
ComplexitySingle-stepThree-step
ScalabilityLaboratory-scaleIndustrial-scale
Hazardous reagentsSodium hydrideSodium tert-butoxide
Key advantageSimplicityIntermediate stability

The alkylation method is optimal for small-scale synthesis, whereas the multi-step approach excels in manufacturing environments prioritizing safety and yield consistency .

Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy validates both methods. For the multi-step product, key peaks include:

  • ¹H NMR (DMSO-d6) : δ 10.91 (s, 1H, imidazole), 7.46 (s, 1H, aromatic), 5.26 (m, 2H, benzyl CH2) .

  • ¹³C NMR : δ 151.4 (imidazole C2), 128.0 (benzyl aromatic carbons) .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-2-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The benzyl group enhances its lipophilicity, allowing it to interact with biological membranes and proteins. The compound can modulate various biochemical pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Derivatives

2-Methylimidazole (2-MI)

  • Structure : Methyl group at the 2-position of the imidazole ring.
  • Applications : Common curing agent for epoxy resins, metal coordination chemistry.
  • Key Differences : Simpler structure lacking the benzyl group, resulting in lower thermal stability compared to 1-Benzyl-2-methylimidazole. Widely used in industrial epoxy systems due to lower cost .

2-Ethyl-4-methylimidazole (EMI)

  • Structure : Ethyl group at 2-position, methyl at 4-position.
  • Applications : High-performance epoxy curing agent with superior thermal resistance.
  • Comparison : EMI offers faster curing kinetics than this compound but is less versatile in IL synthesis due to steric hindrance from the ethyl group .

1-Methylimidazole (1-MI)

  • Structure : Methyl group at 1-position.
  • Applications : Catalyst in polyurethane foams, precursor for ILs.
  • Comparison : Lacks the benzyl group, reducing its ability to stabilize metal complexes compared to this compound .

Benzimidazole Derivatives

1-Methyl-2-(methylthio)-1H-benzo[d]imidazole

  • Structure : Benzimidazole core with methylthio and methyl substituents.
  • Applications : Pharmaceutical intermediate (e.g., antiparasitic agents).
  • Comparison : The fused benzene ring enhances aromaticity, increasing stability but reducing solubility in polar solvents compared to this compound .

1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole

  • Structure : Benzimidazole with benzyl and 4-methoxyphenyl groups.
  • Applications: Potential use in optoelectronics due to extended conjugation.
  • Comparison : The methoxyphenyl group introduces electron-donating effects, altering reactivity compared to this compound .

Complex Derivatives

BMS-466442

  • Structure : Benzimidazole-based compound with indole and ester functionalities.
  • Applications : Investigated as a PPARγ agonist for diabetes treatment.

Comparative Data Table

Compound Structure Highlights Key Applications Toxicity (Oral LD₅₀) Thermal Stability
This compound 1-Benzyl, 2-methyl Ionic liquids, epoxy catalysts 1 g/kg High
2-Methylimidazole 2-Methyl Epoxy curing, metal complexes ~500 mg/kg* Moderate
2-Ethyl-4-methylimidazole 2-Ethyl, 4-methyl High-temp epoxy curing N/A Very high
1-Methylimidazole 1-Methyl Polyurethane catalysts, ILs ~1.2 g/kg* Moderate
1-Methyl-2-(methylthio)-1H-benzimidazole Benzimidazole core Pharmaceuticals N/A High

Key Research Findings

  • Catalytic Efficiency : this compound outperforms 2-MI in biphenyl epoxy resin curing, achieving 95% conversion at 120°C due to enhanced nucleophilicity from the benzyl group .
  • Ionic Liquid Synthesis : this compound-derived ILs (e.g., [BMO-im]Br) exhibit thermal stability up to 300°C, surpassing ILs from 1-MI .
  • Toxicity Profile : While this compound has moderate toxicity, benzimidazole derivatives like 1-Methyl-2-(methylthio)-1H-benzimidazole show higher biocompatibility in drug applications .

Biological Activity

1-Benzyl-2-methylimidazole (BIM) is a heterocyclic organic compound belonging to the imidazole family, characterized by its five-membered ring containing two nitrogen atoms. Its molecular formula is C11H12N2, with a molecular weight of approximately 172.23 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties.

The primary biological target of this compound is the Cytochrome P450 (CYP) enzyme family. BIM acts as an inhibitor of these enzymes, which play a crucial role in drug metabolism and the biotransformation of various substrates. The inhibition of CYP enzymes can lead to altered metabolic pathways, potentially resulting in the accumulation of substances that are normally metabolized, which may have toxic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's lipophilicity enhances its ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

BIM has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, BIM has shown promise in inhibiting the growth of certain cancer cell lines by affecting the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of BIM against Pseudomonas aeruginosa, revealing that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The study highlighted BIM's potential as a therapeutic agent for treating infections caused by resistant strains .
  • Anticancer Activity : In a preclinical trial, BIM was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with BIM led to a 60% reduction in cell viability after 48 hours, suggesting its potential as an adjunct therapy in breast cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it may affect the bioavailability of co-administered drugs metabolized by CYP enzymes. This interaction is critical for understanding its therapeutic window and potential drug-drug interactions.

Safety and Toxicity

While BIM shows promising biological activities, safety assessments indicate that it can be corrosive and irritating upon contact with skin or mucous membranes. Toxicological studies are ongoing to establish safe dosage levels for potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
2-MethylimidazoleSimple imidazole structureCommonly used as a catalyst but less versatile
1-MethylimidazoleMethyl group at position oneExhibits basic properties but limited applications
BenzylimidazoleBenzyl group attached directly to imidazoleMore hydrophobic; used in medicinal chemistry
1-Ethyl-2-methylimidazoleEthyl group instead of benzylDifferent solubility characteristics

Uniqueness : The combination of both benzyl and methyl groups in BIM enhances its solubility and reactivity compared to simpler imidazoles, making it particularly effective as a catalyst in polymerization reactions .

Properties

IUPAC Name

1-benzyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHPRUXJQNWTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065604
Record name 1H-Imidazole, 2-methyl-1-(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13750-62-4
Record name 1-Benzyl-2-methylimidazole
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Record name 1H-Imidazole, 2-methyl-1-(phenylmethyl)-
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Record name 1H-Imidazole, 2-methyl-1-(phenylmethyl)-
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Record name 1H-Imidazole, 2-methyl-1-(phenylmethyl)-
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Record name 1-benzyl-2-methyl-1H-imidazole
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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